molecular formula C11H10ClNO3 B14407485 Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate CAS No. 87967-18-8

Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate

Katalognummer: B14407485
CAS-Nummer: 87967-18-8
Molekulargewicht: 239.65 g/mol
InChI-Schlüssel: SZASGQHPBHTWRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate is an organic compound that features a prop-2-en-1-yl group attached to an oxoacetate moiety, with a 4-chloroanilino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate typically involves the reaction of 4-chloroaniline with prop-2-en-1-yl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate include:

  • Prop-2-en-1-yl (4-bromo-3-chloroanilino)(oxo)acetate
  • Prop-2-en-1-yl {[(4-chlorophenyl)methyl]amino}(oxo)acetate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a prop-2-en-1-yl group with a 4-chloroanilino substituent makes it particularly interesting for various applications in research and industry.

Eigenschaften

CAS-Nummer

87967-18-8

Molekularformel

C11H10ClNO3

Molekulargewicht

239.65 g/mol

IUPAC-Name

prop-2-enyl 2-(4-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C11H10ClNO3/c1-2-7-16-11(15)10(14)13-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,13,14)

InChI-Schlüssel

SZASGQHPBHTWRF-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.